N-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide
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Overview
Description
N~2~-(3-CHLOROPHENYL)-4-(3,4-DICHLOROPHENYL)-1-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOXAMIDE is a synthetic organic compound that features a complex polycyclic structure. This compound is characterized by the presence of multiple aromatic rings and various substituents, including chloro and methyl groups. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-CHLOROPHENYL)-4-(3,4-DICHLOROPHENYL)-1-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the core diazacyclopenta[cd]azulene structure, followed by the introduction of various substituents through electrophilic aromatic substitution, nucleophilic substitution, or coupling reactions. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of the synthetic route to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound efficiently and cost-effectively while maintaining high standards of quality.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3-CHLOROPHENYL)-4-(3,4-DICHLOROPHENYL)-1-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one substituent with another.
Coupling Reactions: Formation of carbon-carbon bonds between two aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and coupling agents (e.g., palladium catalysts). Reaction conditions may vary depending on the specific transformation desired, but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while coupling reactions may produce biaryl compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for treating various diseases.
Industry: Use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N2-(3-CHLOROPHENYL)-4-(3,4-DICHLOROPHENYL)-1-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar compounds to N2-(3-CHLOROPHENYL)-4-(3,4-DICHLOROPHENYL)-1-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOXAMIDE include other polycyclic aromatic compounds with various substituents. These compounds may share similar chemical properties and biological activities but differ in their specific structures and substituent patterns. Examples include:
- N~2~-(3-CHLOROPHENYL)-4-(3,4-DICHLOROPHENYL)-1-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOXAMIDE
- N~2~-(3-BROMOPHENYL)-4-(3,4-DICHLOROPHENYL)-1-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOXAMIDE
- N~2~-(3-FLUOROPHENYL)-4-(3,4-DICHLOROPHENYL)-1-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOXAMIDE
Properties
Molecular Formula |
C30H24Cl3N3O |
---|---|
Molecular Weight |
548.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(3,4-dichlorophenyl)-6-(4-methylphenyl)-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide |
InChI |
InChI=1S/C30H24Cl3N3O/c1-18-8-10-19(11-9-18)27-23-7-2-3-14-35-26(20-12-13-24(32)25(33)15-20)17-36(30(23)35)28(27)29(37)34-22-6-4-5-21(31)16-22/h4-6,8-13,15-17H,2-3,7,14H2,1H3,(H,34,37) |
InChI Key |
ADOAZDHZRPTESX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(N4C3=C2CCCC4)C5=CC(=C(C=C5)Cl)Cl)C(=O)NC6=CC(=CC=C6)Cl |
Origin of Product |
United States |
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